molecular formula C20H23N3S B2808393 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA CAS No. 852139-90-3

3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA

Cat. No.: B2808393
CAS No.: 852139-90-3
M. Wt: 337.49
InChI Key: CBTBZYXNOBFOKC-UHFFFAOYSA-N
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Description

3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiourea group, which is known for its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 1,2-dimethylindole with an appropriate thiourea derivative. One common method is the reaction of 1,2-dimethylindole with 3,5-dimethylphenyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interfering with protein-protein interactions. The indole ring may also interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylindole-3-carboxaldehyde
  • 1,2-Dimethylindole-3-acetic acid
  • 3,5-Dimethylphenyl isothiocyanate

Uniqueness

3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3,5-DIMETHYLPHENYL)THIOUREA is unique due to its specific combination of an indole ring and a thiourea group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(1,2-dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-13-7-14(2)9-18(8-13)22-20(24)21-12-16-5-6-19-17(11-16)10-15(3)23(19)4/h5-11H,12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTBZYXNOBFOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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